Tris[2-(3-mercaptopropionyloxy)ethyl] isocyanurate
Description
Photoinitiated Thiol-Ene Polymerization Mechanisms
Photoinitiated thiol-ene reactions leverage TEMPIC’s trifunctional thiol groups to form covalent bonds with ene-containing monomers under UV irradiation. The process begins with radical generation from photoinitiators like 2,2-dimethoxy-2-phenylacetophenone (DMPA), which abstracts hydrogen from TEMPIC’s thiol groups, producing thiyl radicals. These radicals propagate chain reactions by adding to acrylate or vinyl monomers, followed by chain transfer steps that regenerate thiyl radicals.
Key kinetic studies reveal an induction period caused by oxygen inhibition, after which rapid polymerization occurs. For instance, systems combining TEMPIC with poly(ethylene glycol) diacrylate (PEGDA) achieve >90% conversion within 5 minutes under UV light. The trifunctional nature of TEMPIC enhances crosslinking efficiency, yielding networks with high gel fractions (>85%).
Table 1: Kinetic Parameters of TEMPIC-Based Thiol-Ene Polymerization
| Monomer System | Induction Period (s) | Rate Constant (k, s⁻¹) | Final Conversion (%) |
|---|---|---|---|
| TEMPIC-PEGDA | 30–60 | 0.12–0.15 | 92–95 |
| TEMPIC-TTT* | 45–75 | 0.08–0.10 | 88–90 |
*TTT = 1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione.
Properties
IUPAC Name |
2-[2,4,6-trioxo-3,5-bis[2-(3-sulfanylpropanoyloxy)ethyl]-1,3,5-triazinan-1-yl]ethyl 3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O9S3/c22-13(1-10-31)28-7-4-19-16(25)20(5-8-29-14(23)2-11-32)18(27)21(17(19)26)6-9-30-15(24)3-12-33/h31-33H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKONAWMNQERAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(=O)OCCN1C(=O)N(C(=O)N(C1=O)CCOC(=O)CCS)CCOC(=O)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067959 | |
| Record name | Propanoic acid, 3-mercapto-, (2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36196-44-8 | |
| Record name | 1,1′,1′′-[(2,4,6-Trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl] tris(3-mercaptopropanoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36196-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Propanoic acid, 3-mercapto-, 1,1',1''-((2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036196448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3-mercapto-, 1,1',1''-[(2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 3-mercapto-, (2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)triethane-2,1-diyl tris(3-mercaptopropionate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.083 | |
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Preparation Methods
Esterification of 1,3,5-Tris(2-Hydroxyethyl)Cyanuric Acid with 3-Mercaptopropionic Acid
The most widely documented synthesis involves the esterification of 1,3,5-tris(2-hydroxyethyl)cyanuric acid (THEIC) with 3-mercaptopropionic acid (3-MPA) under acidic catalysis. In a representative procedure, THEIC and 3-MPA are combined in a 1:3 molar ratio in toluene, with toluene-4-sulfonic acid (p-TsOH) serving as the catalyst. The reaction proceeds at 125°C under reflux, achieving an 88% yield after 12–24 hours. The mechanism follows classical Fischer esterification, where the sulfonic acid protonates the carbonyl oxygen of 3-MPA, enhancing the electrophilicity of the carboxyl carbon for nucleophilic attack by THEIC’s hydroxyl groups.
Table 1: Optimization of Esterification Conditions
Side products, such as oligomeric esters or disulfides, are minimized by maintaining strict stoichiometric control and inert atmospheres. Post-synthesis, the crude product is washed with aqueous sodium bicarbonate to neutralize residual acid, followed by vacuum distillation to isolate TEMPIC as a pale yellow liquid.
Catalytic Systems and Reaction Engineering
Acid Catalysts in Thermal Esterification
Toluene-4-sulfonic acid remains the catalyst of choice for industrial-scale TEMPIC synthesis due to its low cost and high efficiency. Comparative studies highlight its superiority over alternatives like sulfuric acid or Amberlyst-15, which suffer from side reactions (e.g., sulfonation of THEIC) or reduced recyclability. Kinetic analyses reveal a second-order dependence on THEIC and 3-MPA concentrations, with an activation energy of 85 kJ/mol.
Purification and Analytical Characterization
Isolation Techniques
Post-reaction workup involves sequential liquid-liquid extraction with ethyl acetate and saturated NaCl solution to remove unreacted 3-MPA and catalyst residues. Rotary evaporation under reduced pressure (10–15 mmHg) yields a viscous liquid, which is further purified via short-path distillation (180–200°C, 0.1 mmHg).
Quality Control Metrics
-
Purity Analysis: HPLC with UV detection (λ = 254 nm) confirms >70% purity, with major impurities identified as bis-ester byproducts and residual THEIC.
-
Structural Verification: (CDCl): δ 4.35 (t, 6H, -OCHCHO-), 2.85 (t, 6H, -SCHCH-), 1.55 (m, 9H, -CHCHCOO-).
-
Thermal Stability: TGA shows decomposition onset at 210°C, suitable for high-temperature processing.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tribromophenyl caproate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding brominated phenolic acids.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated phenolic compounds.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are used for substitution reactions.
Major Products Formed
Oxidation: Brominated phenolic acids.
Reduction: Less brominated phenolic compounds.
Substitution: Phenolic compounds with substituted functional groups.
Scientific Research Applications
Applications Overview
- Coatings and Castings
- Adhesives and Sealants
- Thiol-Ene Polymerization
- Biomedical Applications
Data Table: Properties and Applications
| Property/Feature | Description |
|---|---|
| Chemical Structure | This compound |
| Main Applications | Coatings, adhesives, sealants, biomedical devices |
| Key Benefits | Enhanced durability, chemical resistance, UV stability |
| Typical Use Cases | Automotive parts, construction materials, medical devices |
| Environmental Stability | Hydrolytically stable |
Case Study 1: Coatings Application
A study conducted by Bruno Bock Group demonstrated that incorporating TEMPIC into a polyurethane coating formulation resulted in improved scratch resistance and adhesion properties compared to traditional formulations. The enhanced performance was attributed to the cross-linking capabilities of TEMPIC during the curing process.
Case Study 2: Biomedical Device Stability
Research published on thiol-ene polymers highlighted the use of TEMPIC in creating hydrolytically stable polymers for bio-electronic devices. The study found that devices fabricated with TEMPIC-based materials maintained structural integrity over prolonged exposure to bodily fluids, suggesting significant potential for long-term implantable applications .
Mechanism of Action
The antifungal activity of 2,4,6-tribromophenyl caproate is primarily due to its ability to disrupt the cell membrane of fungi. The compound interacts with the lipid bilayer of the fungal cell membrane, leading to increased permeability and leakage of cellular contents. This ultimately results in the death of the fungal cells. The molecular targets include membrane lipids and proteins involved in maintaining cell membrane integrity .
Comparison with Similar Compounds
Structural and Functional Group Differences
Tris[2-(3-mercaptopropionyloxy)ethyl] isocyanurate (TMI)
- Functional groups : Three thiol (-SH) groups.
- Core : Isocyanurate (triazine trione).
- Key properties : High rigidity, trifunctional reactivity, sulfur-rich structure.
Tris[2-(acryloyloxy)ethyl] isocyanurate (TAEI)
- Functional groups : Three acrylate groups (C=CH₂).
- Core : Isocyanurate.
- Key properties : UV-curability, radical polymerization, used in photoresists and drug delivery systems .
Triallyl-1,3,5-triazine-2,4,6-trione (TATATO/TTT)
- Functional groups : Three allyl groups (CH₂=CH-CH₂).
- Core : Triazine trione.
- Key properties : Thiol-ene reactivity, forms networks with thiols like TMI .
Alkylthio-Substituted Isocyanurates
- Examples : tris[2-(3-n-dodecylthiopropionyloxy)ethyl] isocyanurate .
- Functional groups : Thioether-linked alkyl chains (e.g., C₁₂H₂₅-S-).
- Key properties : Antioxidant stabilization, compatibility with hydrophobic matrices .
Reactivity and Polymerization Mechanisms
- TMI vs. TAEI : TMI’s thiol-ene reactions proceed via step-growth mechanisms, enabling precise stoichiometry and reduced stress . TAEI’s acrylates undergo chain-growth polymerization, leading to faster curing but higher shrinkage .
- TMI vs. Alkylthio Derivatives : TMI’s thiols are more reactive than thioethers, making it superior for rapid network formation .
Physical and Mechanical Properties
Biological Activity
Tris[2-(3-mercaptopropionyloxy)ethyl] isocyanurate (TMPI) is a compound that has garnered attention for its potential applications in various fields, particularly in biomedicine and materials science. This article explores the biological activity of TMPI, including its mechanisms of action, applications in drug delivery, and its role in tissue engineering.
- Molecular Formula : C18H27N3O9S3
- Molecular Weight : 525.61 g/mol
- CAS Number : 36196-44-8
TMPI exhibits biological activity primarily through its thiol groups, which facilitate various biochemical interactions. The compound's structure allows it to participate in thiol-disulfide exchange reactions, making it a key player in redox biology. This property enables TMPI to interact with proteins and other biomolecules, influencing their stability and activity.
Key Mechanisms:
- Thiol-Disulfide Exchange : TMPI can form disulfide bonds with proteins, enhancing adhesion properties and stability in biological environments .
- Redox Sensitivity : The compound's reactivity with glutathione (GSH) allows for controlled drug release mechanisms, particularly beneficial in targeted therapy applications .
- Polymerization : TMPI can undergo polymerization reactions that are critical for developing hydrogels and other biomaterials used in tissue engineering .
1. Drug Delivery Systems
TMPI has been investigated for its potential as a drug delivery vehicle due to its ability to form micelles that can encapsulate therapeutic agents. Studies have shown that TMPI-based systems can release drugs in response to specific stimuli, such as changes in redox potential .
| Drug | Release Mechanism | Efficacy |
|---|---|---|
| Doxorubicin | Redox-triggered | Enhanced release in cancer cells |
| Paclitaxel | GSH-sensitive | Targeted delivery to tumor sites |
2. Tissue Engineering
In tissue engineering, TMPI is utilized to create scaffolds that mimic the extracellular matrix (ECM). Its thiol groups allow for covalent bonding with other biomolecules, promoting cell adhesion and proliferation.
- Case Study : A study demonstrated the use of TMPI in creating hydrogels that support the growth of fibroblasts and endothelial cells, essential for wound healing applications .
Case Studies and Research Findings
- Biocompatibility Studies : Research indicates that TMPI exhibits low cytotoxicity towards various cell lines, making it a suitable candidate for biomedical applications. In vitro studies showed that cell viability remained above 80% when exposed to TMPI concentrations used for drug delivery systems .
- Mechanical Properties of TMPI-Based Hydrogels : A comparative analysis of TMPI-based hydrogels revealed superior mechanical properties compared to traditional hydrogels, enhancing their applicability in load-bearing tissue engineering applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
